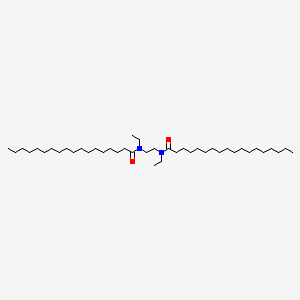
Diisodecyl phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisodecyl phenyl phosphate is a chemical compound with the molecular formula C26H47O4P. It is an alkyl-aryl phosphate ester, commonly used as a plasticizer and flame retardant in various industrial applications. This compound is known for its stability and effectiveness in enhancing the properties of polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisodecyl phenyl phosphate is synthesized through the esterification of phenol with diisodecyl alcohol in the presence of phosphoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phenol and diisodecyl alcohol, are reacted in the presence of a catalyst, usually phosphoric acid, at elevated temperatures. The reaction mixture is then purified through distillation and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diisodecyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diisodecyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer and flame retardant in polymer chemistry.
Biology: Research has shown its potential in modulating biological pathways, particularly in lipid metabolism.
Medicine: It is being studied for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.
Industry: It is widely used in the production of flexible PVC, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of diisodecyl phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It acts by modulating the activity of these targets, leading to changes in cellular processes. For example, it has been shown to antagonize liver X receptor alpha, which plays a role in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Diisodecyl phenyl phosphite
- Bis(2-ethylhexyl) phenyl phosphate
- Triphenyl phosphate
Uniqueness
Diisodecyl phenyl phosphate is unique due to its high stability and effectiveness as a plasticizer and flame retardant. Compared to similar compounds, it offers better performance in enhancing the properties of polymers and has a broader range of applications in various industries .
Propiedades
| 51363-64-5 | |
Fórmula molecular |
C26H47O4P |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
bis(8-methylnonyl) phenyl phosphate |
InChI |
InChI=1S/C26H47O4P/c1-24(2)18-12-7-5-9-16-22-28-31(27,30-26-20-14-11-15-21-26)29-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3 |
Clave InChI |
JTNKWPDPEXRFOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOP(=O)(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)


